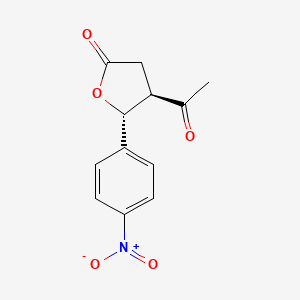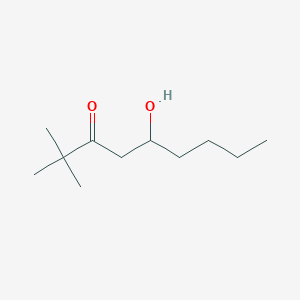![molecular formula C15H28N4O B14351345 2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol CAS No. 94190-26-8](/img/structure/B14351345.png)
2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol is a complex organic compound characterized by its unique structure, which includes two aminopropyl groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol typically involves multi-step organic reactions. One common method includes the alkylation of 2,6-dimethylphenol with formaldehyde and subsequent amination with 3-aminopropylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminopropyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinones, reduced amine derivatives, and substituted phenol compounds.
Applications De Recherche Scientifique
2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminopropyl groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-3,3′-bis(methylamino)dipropylamine
- N-Methyl-N,N-bis[3-(methylamino)propyl]amine
- Methylbis(3-methylaminopropyl)amine
Uniqueness
2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol is unique due to its specific arrangement of aminopropyl groups and phenol ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Propriétés
Numéro CAS |
94190-26-8 |
|---|---|
Formule moléculaire |
C15H28N4O |
Poids moléculaire |
280.41 g/mol |
Nom IUPAC |
2,6-bis[(3-aminopropylamino)methyl]-4-methylphenol |
InChI |
InChI=1S/C15H28N4O/c1-12-8-13(10-18-6-2-4-16)15(20)14(9-12)11-19-7-3-5-17/h8-9,18-20H,2-7,10-11,16-17H2,1H3 |
Clé InChI |
SJOTTXQNXOUPFW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)CNCCCN)O)CNCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


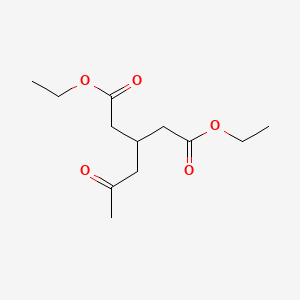
![3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol](/img/structure/B14351270.png)
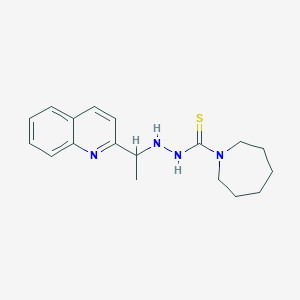
![4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid](/img/structure/B14351276.png)
![4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline](/img/structure/B14351280.png)
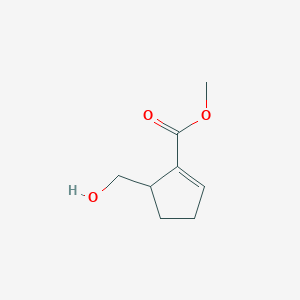

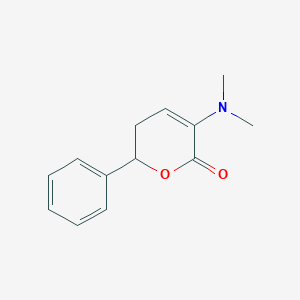


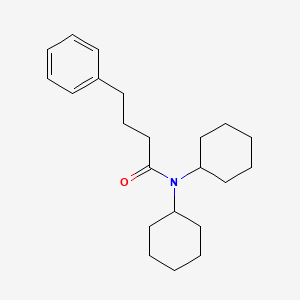
![3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14351335.png)
